molecular formula C17H14ClN3O4S B2869040 5-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide CAS No. 1904218-82-1

5-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide

Cat. No.: B2869040
CAS No.: 1904218-82-1
M. Wt: 391.83
InChI Key: QJSOXOXFNIHQSV-UHFFFAOYSA-N
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Description

“5-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide” is a synthetic organic compound that belongs to the class of nicotinamides This compound is characterized by the presence of a chloro group, a furan ring, a thiazole ring, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide” typically involves multi-step organic reactions. The starting materials may include 5-chloronicotinic acid, furan-2-carbaldehyde, and 2-aminothiazole. The key steps in the synthesis may involve:

  • Formation of the thiazole ring through a cyclization reaction.
  • Coupling of the furan ring to the thiazole moiety.
  • Introduction of the tetrahydrofuran group via an etherification reaction.
  • Final coupling with the nicotinamide core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“5-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while substitution of the chloro group may yield various substituted nicotinamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving nicotinamide derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive nicotinamide compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “5-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide” would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Enzyme Inhibition: Binding to and inhibiting enzymes involved in nicotinamide metabolism.

    Receptor Modulation: Interaction with receptors that recognize nicotinamide derivatives.

    Pathway Interference: Disruption of biological pathways that involve nicotinamide.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A simple amide derivative of nicotinic acid.

    5-chloronicotinamide: A chlorinated derivative of nicotinamide.

    Furan-2-carbaldehyde: A furan derivative used in the synthesis of various organic compounds.

    2-aminothiazole: A thiazole derivative used in the synthesis of pharmaceuticals.

Uniqueness

“5-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide” is unique due to its combination of structural features, including the chloro group, furan ring, thiazole ring, and tetrahydrofuran moiety. This unique structure may confer specific chemical reactivity and biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

5-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4S/c18-12-6-10(7-19-16(12)25-11-3-5-23-8-11)15(22)21-17-20-13(9-26-17)14-2-1-4-24-14/h1-2,4,6-7,9,11H,3,5,8H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSOXOXFNIHQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=C(C=N2)C(=O)NC3=NC(=CS3)C4=CC=CO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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